molecular formula C24H42N6O8 B14271911 L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine CAS No. 182916-34-3

L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine

Cat. No.: B14271911
CAS No.: 182916-34-3
M. Wt: 542.6 g/mol
InChI Key: YUXOVLNOYQGRKI-XJIZNKBASA-N
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Description

L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine is a pentapeptide composed of five amino acids: valine, threonine, valine, proline, and glutamine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine or proline residues, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the peptide bonds, potentially breaking the peptide into smaller fragments.

    Substitution: Amino acid residues can be substituted with other functional groups, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.

Major Products Formed

    Oxidation: Hydroxylated peptides.

    Reduction: Smaller peptide fragments.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. This interaction can lead to various biological effects, such as cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: Another pentapeptide with similar amino acid composition but different sequence.

    L-Methionyl-L-threonyl-L-glutamine: A tripeptide with overlapping amino acids but shorter chain length.

Uniqueness

L-Valyl-L-threonyl-L-valyl-L-prolyl-L-glutamine is unique due to its specific sequence and combination of amino acids, which confer distinct biological properties and potential applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic development.

Properties

CAS No.

182916-34-3

Molecular Formula

C24H42N6O8

Molecular Weight

542.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H42N6O8/c1-11(2)17(26)21(34)29-19(13(5)31)22(35)28-18(12(3)4)23(36)30-10-6-7-15(30)20(33)27-14(24(37)38)8-9-16(25)32/h11-15,17-19,31H,6-10,26H2,1-5H3,(H2,25,32)(H,27,33)(H,28,35)(H,29,34)(H,37,38)/t13-,14+,15+,17+,18+,19+/m1/s1

InChI Key

YUXOVLNOYQGRKI-XJIZNKBASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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